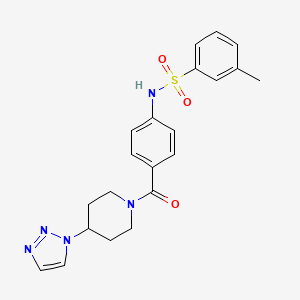
2-Methyl-4-(oxan-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Facile Synthesis and Biological Activity
Pyrimidine derivatives are recognized for their roles in chemotherapy, particularly in the treatment of AIDS. A study by Ajani et al. (2019) describes the synthesis of pyrimidine derivatives with potential anti-plasmodial activity, highlighting the importance of pyrimidine in developing therapeutic candidates (Ajani et al., 2019).
Antitumor Activity
Another significant application of pyrimidine derivatives is in the development of nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis for antitumor activities. Liu et al. (2015) synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, exhibiting potent antiproliferative properties against various tumor cell lines, indicating the potential for cancer treatment (Liu et al., 2015).
Antibacterial and Insecticidal Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their antibacterial and insecticidal potential. This study exemplifies the application of pyrimidine derivatives in agriculture and pharmaceuticals, offering new avenues for antimicrobial and pest control agents (Deohate & Palaspagar, 2020).
Antiviral Properties
Munier-Lehmann et al. (2015) identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, particularly against measles virus. This study emphasizes the role of pyrimidine derivatives in antiviral drug design, highlighting the potential for treating viral infections (Munier-Lehmann et al., 2015).
DNA Interaction and Material Science
Zhang et al. (2013) investigated 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride for its interaction with DNA, offering insights into the potential use of pyrimidine derivatives in biotechnology and material science (Zhang et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(oxan-4-yloxy)pyrimidine are currently unknown. Pyrimidine derivatives have been studied for their potential in targeting various diseases
Mode of Action
Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
properties
IUPAC Name |
2-methyl-4-(oxan-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUWBPQDSWUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
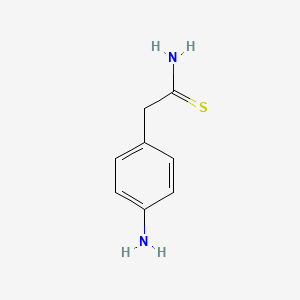
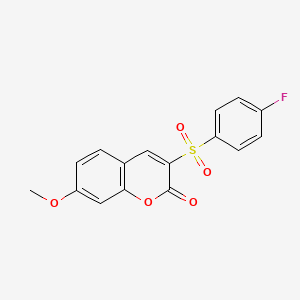
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)
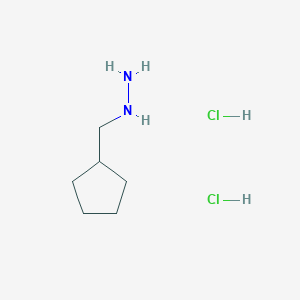
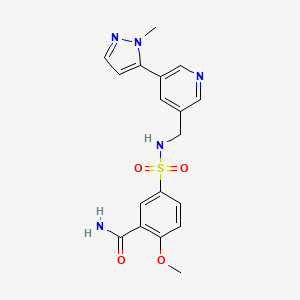
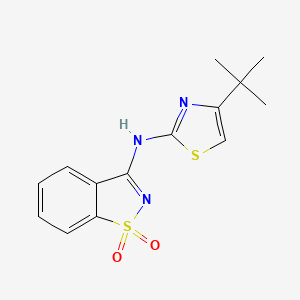
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)

![Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2420005.png)



